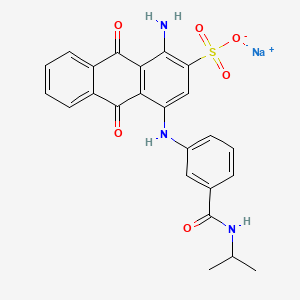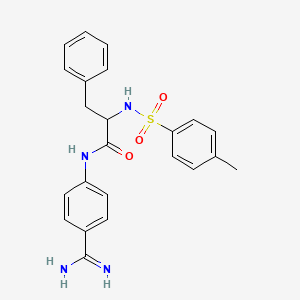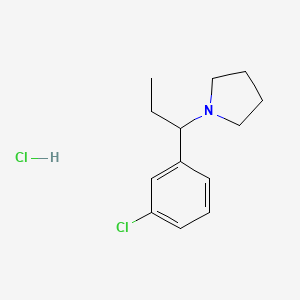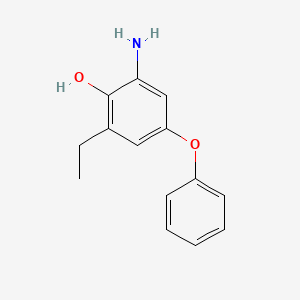
Tridecyl behenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl behenate is a fatty ester compound with the chemical formula C35H70O2. It is formed by the esterification of tridecyl alcohol (1-tridecanol) and behenic acid (n-docosanoic acid). This compound is known for its long-chain alkyl structure, making it a white solid at room temperature with excellent lubricating and emollient properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridecyl behenate is typically synthesized through an esterification reaction. The process involves reacting tridecyl alcohol with behenic acid under acidic conditions. A common catalyst used in this reaction is sulfuric acid, which facilitates the esterification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: Tridecyl behenate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tridecyl alcohol and behenic acid. Transesterification involves exchanging the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide)
Major Products:
Hydrolysis: Tridecyl alcohol and behenic acid
Transesterification: New ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
Tridecyl behenate has a wide range of applications in various fields:
Chemistry: Used as a lubricant and plasticizer in polymer chemistry.
Biology: Employed in the formulation of skin conditioning agents due to its emollient properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in cosmetics and personal care products as a skin conditioning agent and emollient
Mécanisme D'action
The primary mechanism of action of tridecyl behenate in cosmetic and personal care products is its ability to form a protective barrier on the skin. This barrier helps to retain moisture, providing a smooth and soft texture to the skin. The long-chain alkyl structure of this compound allows it to effectively fill in the gaps between skin cells, enhancing its emollient properties .
Comparaison Avec Des Composés Similaires
- Cetyl behenate
- Stearyl behenate
- Isostearyl behenate
Comparison: Tridecyl behenate is unique due to its specific chain length, which provides a balance between solid and liquid properties at room temperature. This makes it particularly effective as a lubricant and emollient compared to other behenates with shorter or longer alkyl chains .
Propriétés
Numéro CAS |
42233-08-9 |
|---|---|
Formule moléculaire |
C35H70O2 |
Poids moléculaire |
522.9 g/mol |
Nom IUPAC |
tridecyl docosanoate |
InChI |
InChI=1S/C35H70O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-25-27-29-31-33-35(36)37-34-32-30-28-26-24-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
Clé InChI |
VBCBSDJKFLGBIX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)

![1-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B13790595.png)
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)










